molecular formula C6H4ClFO B157789 2-Chloro-4-fluorophenol CAS No. 1996-41-4

2-Chloro-4-fluorophenol

Cat. No.: B157789
CAS No.: 1996-41-4
M. Wt: 146.54 g/mol
InChI Key: IGYXYGDEYHNFFT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenol is an organic compound with the molecular formula C6H4ClFO. It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring.

Scientific Research Applications

2-Chloro-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in enzymatic studies to understand the metabolism of halogenated phenols.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as an intermediate in the production of various industrial chemicals and materials.

Safety and Hazards

2-Chloro-4-fluorophenol is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to various biological effects .

Mode of Action

2-Chloro-4-fluorophenol, like other phenolic compounds, likely interacts with its targets through processes such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can alter the conformation and function of target molecules, leading to changes in biological processes .

Biochemical Pathways

This compound has been used in the enzymatic production of fluorocatechols . In a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol (a compound similar to this compound) is degraded via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative utilizers .

Pharmacokinetics

Its physical properties such as a density of 1344 g/mL at 25 °C and a boiling point of 88 °C/4 mmHg suggest that it may have good bioavailability due to its ability to cross biological membranes.

Result of Action

It’s known that phenolic compounds can have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and interactions with target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorophenol can be synthesized through the direct chlorination of 4-fluorophenol. This process involves the reaction of 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 185°C. The reaction is highly selective, favoring the substitution of chlorine at the 2-position of the 4-fluorophenol ring .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved by chlorinating 4-fluorophenol in the presence of water. This method is advantageous as it uses inexpensive reagents and operates under mild conditions, resulting in high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler phenolic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenols or anilines.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols.

Comparison with Similar Compounds

    4-Fluorophenol: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chloro-2-fluorophenol: Has a different substitution pattern, affecting its chemical properties and uses.

    2,3-Difluorophenol: Contains two fluorine atoms, leading to distinct chemical behavior.

Uniqueness: 2-Chloro-4-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXYGDEYHNFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173744
Record name 2-Chloro-4-fluorophenol
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Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-41-4
Record name 2-Chloro-4-fluorophenol
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Record name 2-Chloro-4-fluorophenol
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Record name 1996-41-4
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Record name 2-Chloro-4-fluorophenol
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Record name 2-chloro-4-fluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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